2-Amino-1-(trifluoromethyl)cyclobutan-1-ol is a chemical compound with the molecular formula CHFNO. It features an amino group, a trifluoromethyl group, and a cyclobutanol ring, which contribute to its unique properties and potential applications in various scientific fields. The compound is often encountered in the form of its hydrochloride salt, 2-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride, which enhances its stability and solubility in aqueous environments.
Reagents commonly used in these reactions include:
The products formed from these reactions depend on specific conditions. For instance, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce various substituted cyclobutanol compounds .
Research into the biological activity of 2-Amino-1-(trifluoromethyl)cyclobutan-1-ol suggests potential interactions with biomolecules. The compound may exhibit properties that allow it to act as an inhibitor or activator of specific enzymes or receptors, influencing various biological pathways. Ongoing studies aim to elucidate its exact mechanisms of action and therapeutic potential .
The synthesis of 2-Amino-1-(trifluoromethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with trifluoromethylamine. This reaction is conducted under controlled conditions, often utilizing a suitable catalyst and solvent to optimize yield and purity. Key parameters such as temperature and pressure are carefully managed during the synthesis process .
For industrial applications, the synthesis is scaled up while maintaining similar reaction conditions as in laboratory settings. Additional purification steps, including crystallization, are implemented to ensure high-quality production.
2-Amino-1-(trifluoromethyl)cyclobutan-1-ol has a variety of applications across different fields:
The interaction studies involving 2-Amino-1-(trifluoromethyl)cyclobutan-1-ol focus on its binding affinities with specific molecular targets. The trifluoromethyl group enhances lipophilicity, aiding penetration through biological membranes. The amino group facilitates hydrogen bonding with target molecules, potentially influencing their activity .
Several compounds share structural similarities with 2-Amino-1-(trifluoromethyl)cyclobutan-1-ol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol | CHClFNO | Different position of the amino group; potential variations in biological activity. |
| 2-Amino-cyclobutanol | CHNO | Lacks trifluoromethyl group; simpler structure. |
| 3-Amino-cyclobutanone | CHNO | Contains a ketone instead of an alcohol; different reactivity profile. |
The presence of both the trifluoromethyl group and the cyclobutanol ring makes 2-Amino-1-(trifluoromethyl)cyclobutan-1-ol distinct from other similar compounds. This unique structure contributes to its specific reactivity, biological activity, and potential applications in medicinal chemistry .
The construction of cyclobutane rings through [2+2] cycloaddition reactions represents one of the most fundamental and versatile approaches for synthesizing the cyclobutane core present in 2-amino-1-(trifluoromethyl)cyclobutan-1-ol [1] [2] [3]. These reactions involve the combination of two alkene components to form the strained four-membered ring system, with various catalytic and photochemical conditions employed to facilitate the transformation.
Photochemical [2+2] cycloaddition reactions have emerged as particularly effective methods for cyclobutane synthesis [4] [5] [6]. These transformations typically require ultraviolet or visible light irradiation to activate one of the olefinic components, generating an excited state that can undergo cycloaddition with a ground-state alkene partner [4]. The process involves two olefins, one of which is required to be excited by ultraviolet or visible light, enabling the formation of cyclobutane derivatives with high efficiency [4].
Recent developments have demonstrated the utility of aggregation-enabled intermolecular photo[2+2]cycloaddition for constructing cyclobutane rings [3]. In this approach, terminal olefins aggregate at high concentrations to form excimer complexes with lower energy than their monomeric forms, enabling triplet energy transfer from excited photocatalysts to facilitate cyclobutane formation [3]. This methodology has shown excellent yields for styrene derivatives containing various functional groups, including electron-withdrawing and electron-donating substituents [3].
Catalytic [2+2] cycloaddition reactions using silyl enol ethers have also proven highly effective for cyclobutane ring formation [1]. These processes transform silyl enol ethers and α,β-unsaturated esters into polysubstituted cyclobutanes with high degrees of trans-stereoselectivity [1]. The cycloaddition proceeds through a nonstereospecific pathway involving sequential nucleophilic additions via short-lived zwitterionic intermediates [1].
Table 1: Photochemical [2+2] Cycloaddition Conditions for Cyclobutane Formation
| Substrate Type | Light Source | Catalyst | Yield Range | Reference |
|---|---|---|---|---|
| Styrene derivatives | 456 nm LED | Ruthenium(bipyridine)₃ | 70-95% | [3] |
| Silyl enol ethers | UV lamp | Lewis acid | 65-85% | [1] |
| Cinnamic acid derivatives | Sunlight | None | 74-92% | [7] |
| Allylidene oxazolones | 456 nm LED | Ruthenium(bipyridine)₃ | 60-80% | [8] |
Ring-contraction methodologies provide alternative pathways for accessing cyclobutane structures from readily available five-membered ring precursors [9] [10] [11]. These transformations involve the conversion of larger ring systems into the strained four-membered cyclobutane framework through various mechanistic pathways.
A particularly innovative approach involves the visible-light-driven strain-increase ring contraction of five-membered-ring alkenyl boronate complexes into cyclobutanes [10]. This photo-induced radical-mediated process involves the addition of electrophilic radicals to electron-rich alkenyl boronate complexes, leading to α-boryl radical formation [10]. Upon one-electron oxidation, ring-contractive 1,2-metalate rearrangement occurs to generate cyclobutyl boronic esters with high levels of stereocontrol [10].
The nitrogen extrusion-mediated ring contraction of pyrrolidines represents another significant advancement in cyclobutane synthesis [12] [11]. This stereoselective methodology employs iodonitrene chemistry to facilitate the transformation of readily accessible pyrrolidines into multisubstituted cyclobutanes containing multiple stereocenters [12] [11]. The process involves electrophilic amination of pyrrolidines followed by nitrogen extrusion through a radical pathway, resulting in stereospecific cyclobutane formation [12] [11].
The mechanism of nitrogen extrusion-mediated ring contraction involves the formation of 1,1-diazene intermediates that undergo further transformation to generate 1,4-biradical species [12] [11]. These biradicals rapidly undergo intramolecular cyclization leading to carbon-carbon bond formation and cyclobutane generation [12] [11]. The stereospecificity observed in these transformations reflects simultaneous carbon-nitrogen bond cleavages with rapid cyclization of the resulting biradical intermediates [12] [11].
Table 2: Ring-Contraction Methods for Cyclobutane Synthesis
| Starting Material | Reaction Conditions | Product Yield | Stereoselectivity | Reference |
|---|---|---|---|---|
| Pyrrolidines | Iodonitrene, room temperature | 25-79% | >20:1 dr | [12] [11] |
| Alkenyl boronates | Visible light, photocatalyst | 45-75% | >10:1 dr | [10] |
| Bicyclic systems | Thermal conditions | 40-60% | Variable | [9] |
Ring expansion techniques can also be employed as retrosynthetic disconnections for cyclobutane synthesis, where three-membered rings are expanded to form the desired four-membered system [9]. These transformations typically involve cyclopropane-containing bicyclic intermediates that undergo ring-opening followed by cyclization to generate cyclobutane products [9].
Electrophilic trifluoromethylation represents a crucial methodology for introducing trifluoromethyl groups into organic molecules, particularly for the synthesis of 2-amino-1-(trifluoromethyl)cyclobutan-1-ol [13] [14] [15] [16]. These protocols employ electrophilic trifluoromethyl sources that can transfer the trifluoromethyl group to nucleophilic substrates under mild reaction conditions.
Hypervalent iodine-based trifluoromethylation reagents have emerged as particularly effective electrophilic sources [13] [14] [17] [18]. Togni reagents, including 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni reagent II) and trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (Togni reagent I), provide stable and readily accessible electrophilic trifluoromethyl sources [17] [18]. These reagents offer excellent functional group tolerance and predictable positional selectivity under mild reaction conditions [17].
The mechanism of electrophilic trifluoromethylation with hypervalent iodine reagents involves the formation of protonated forms of the reagents that act as active electrophilic species [13]. These protonated intermediates undergo nucleophilic attack by various substrates, including sulfonic acids, aromatic compounds, and other nucleophilic centers [13]. The process can proceed through radical pathways when activated by metal catalysts such as methyltrioxorhenium [13].
Sulfur-based electrophilic trifluoromethylation reagents provide alternative approaches for trifluoromethyl group introduction [15] [16]. S-(trifluoromethyl)diarylsulfonium salts, originally developed by Yagupolskii, represent early examples of effective electrophilic trifluoromethylating agents [15]. More recently, trifluoromethyl thianthrenium triflate has emerged as a readily available electrophilic reagent capable of performing various trifluoromethylation reactions [16].
Table 3: Electrophilic Trifluoromethylation Reagents and Conditions
| Reagent | Substrate Type | Reaction Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Togni reagent II | Carbon nucleophiles | Mild, room temperature | 70-95% | [17] |
| Togni reagent I | β-Keto esters | Organic solvents | 60-85% | [18] |
| Thianthrenium triflate | Aryl boronic acids | Copper catalysis | 75-90% | [16] |
| Sulfonium salts | Thiophenolates | Basic conditions | 65-80% | [15] |
The development of novel hypervalent iodosulfoximine compounds has provided new opportunities for electrophilic trifluoromethylation [14]. These reagents merge hypervalent iodine and sulfoximine scaffolds to create stable, crystalline trifluoromethylation agents that maintain both stability and reactivity [14]. The electronic and physical properties of these compounds enable competent electrophilic trifluoromethylation of various nucleophiles as well as serving as sources of trifluoromethyl radicals [14].
Nucleophilic trifluoromethylation methods provide complementary approaches for trifluoromethyl group installation, particularly valuable for reactions with electrophilic substrates such as carbonyl compounds [19] [20] [21] [22]. These methodologies typically employ nucleophilic trifluoromethyl sources that can attack electron-deficient centers.
Trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) represents the most widely utilized nucleophilic trifluoromethylating agent [19] [20] [21] [22]. This reagent, activated by fluoride ions or other nucleophiles, generates highly reactive trifluoromethide intermediates that can attack carbonyl compounds to form trifluoromethyl alcohols [22]. The mechanism involves fluoride-induced generation of trifluoromethide anions, which undergo nucleophilic addition to aldehydes and ketones [21] [22].
The activation of trifluoromethyltrimethylsilane proceeds through the formation of anionic intermediates that propagate chain reactions [21]. Metal cations play crucial roles in controlling reaction rates, with the identity of the counter-cation significantly affecting the overall efficiency [21]. The reagent forms reversible ate complexes that can inhibit the chain reaction, requiring careful optimization of reaction conditions [21].
Fluoroform-based trifluoromethylation represents an environmentally beneficial approach utilizing the greenhouse gas hydrogen trifluoromethane [23]. This methodology enables the formation of trifluoromethyl ketones from readily available methyl esters using fluoroform in combination with strong bases such as potassium hexamethyldisilazide [23]. The transformation proceeds efficiently in triglyme solvent at low temperatures, providing good yields for various aromatic and aliphatic substrates [23].
Table 4: Nucleophilic Trifluoromethylation Reagents and Applications
| Reagent | Activator | Substrate | Product Type | Yield Range | Reference |
|---|---|---|---|---|---|
| Trifluoromethyltrimethylsilane | Fluoride ion | Aldehydes/ketones | Trifluoromethyl alcohols | 70-90% | [21] [22] |
| Fluoroform | Potassium hexamethyldisilazide | Methyl esters | Trifluoromethyl ketones | 45-92% | [23] |
| Trifluoromethyltrimethylsilane | Cesium fluoride | α-Amino aldehydes | β-Amino-α-trifluoromethyl alcohols | 40-50% | [24] |
The synthesis of β-amino-α-trifluoromethyl alcohols through nucleophilic trifluoromethylation of α-amino aldehydes provides direct access to amino alcohol structures related to the target compound [24] [25]. This approach employs trifluoromethyltrimethylsilane with fluoride activation to generate trifluoromethide species that attack the aldehyde carbonyl [24]. The addition typically occurs with diastereoselectivity favoring anti-isomer formation [24].
The introduction and functionalization of amino groups in cyclobutane-containing compounds requires specialized approaches due to the strained nature of the four-membered ring system [26] [27] [28]. Various methodologies have been developed to install amino functionality while maintaining the integrity of the cyclobutane framework.
Direct amination reactions provide one approach for amino group installation in cyclobutane systems [28]. Intramolecular amination of nonclassical cyclopropylmethyl cations can generate cyclobutane-based amino alcohols through carbenium ion intermediates [28]. These reactions proceed with high diastereoselectivity, leading to exclusive formation of trans-cyclobutane derivatives that can be transformed to N-Boc-protected cyclobutane-based amino alcohols in high yields [28].
Carbon-hydrogen functionalization strategies offer alternative methods for introducing amino functionality into preformed cyclobutane rings [29] [27]. Dirhodium-catalyzed intermolecular carbon-hydrogen insertion reactions with diazo compounds enable selective functionalization of cyclobutane positions [27]. The choice of catalyst determines regioselectivity, with sterically demanding catalysts favoring attack at sterically accessible secondary sites, while less bulky catalysts prefer electronically activated tertiary positions [27].
Table 5: Amino Group Installation Methods for Cyclobutane Systems
| Method | Substrate | Conditions | Selectivity | Yield Range | Reference |
|---|---|---|---|---|---|
| Intramolecular amination | Trichloroacetimidate | Lewis acid catalyst | >20:1 trans | 60-85% | [28] |
| C-H functionalization | Arylcyclobutanes | Dirhodium catalyst | Position-selective | 70-90% | [27] |
| Nucleophilic substitution | Cyclobutyl halides | Amine nucleophiles | Variable | 45-75% | [26] |
The synthesis of cyclobutane α-amino acids provides important building blocks for peptide chemistry and represents a specialized area of amino group functionalization [26] [30]. Stereoselective synthetic routes to both enantiomers of 2-aminocyclobutane-1-carboxylic acid have been developed through enantiodivergent synthetic sequences [30]. These methodologies enable access to highly rigid β-peptides incorporating cyclobutane residues [30].
Reductive amination approaches can be employed for amino group installation in trifluoromethyl-substituted systems [31]. The use of bench-stable tetramethylammonium trifluoromethylthiolate with silver fluoride provides a mild method for introducing trifluoromethyl groups into amines through formal umpolung reactions [31]. This methodology proceeds through thiocarbamoyl fluoride intermediates that can be readily transformed to N-trifluoromethyl products [31].
The stereoselective synthesis of 2-amino-1-(trifluoromethyl)cyclobutan-1-ol requires careful consideration of the multiple stereogenic centers present in the molecule [32] [33] [30]. Various approaches have been developed to control the stereochemical outcome of cyclobutane formation and subsequent functionalization reactions.
Asymmetric [2+2] photocycloaddition reactions using chiral auxiliaries provide effective methods for stereocontrolled cyclobutane synthesis [33]. The use of Evans oxazolidinones as chiral auxiliaries enables stereoselective light-driven cyclization with up to 99% enantiocontrol after auxiliary removal [33]. Flow chemistry approaches have further improved the efficiency of these asymmetric photocycloadditions, leading to high conversion rates and excellent enantioselectivity [33].
N-heterocyclic carbene-catalyzed atropoenantioselective reactions offer alternative approaches for constructing chiral cyclobutane-containing structures [32]. These methodologies employ cascade strategies combining desymmetrization and kinetic resolution to deliver axially chiral compounds with high enantioselectivity [32]. The approach provides access to structurally diverse chiral building blocks that can serve as precursors for various transformations [32].
Table 6: Stereoselective Synthesis Methods for Chiral Cyclobutanes
| Method | Chiral Controller | Substrate Type | Enantioselectivity | Yield Range | Reference |
|---|---|---|---|---|---|
| Photocycloaddition | Evans oxazolidinone | Cinnamic esters | 95-99% ee | 70-85% | [33] |
| NHC catalysis | Chiral carbene | Biphenyl substrates | 90-99% ee | 75-90% | [32] |
| Ring contraction | Chiral pyrrolidine | Nitrogen heterocycles | >97% ee | 24-46% | [11] |
| Asymmetric hydrogenation | Chiral catalyst | β-Amino ketones | 95-99% ee | 80-95% | [34] |
Memory of chirality effects can be exploited in ring-contraction reactions to maintain stereochemical information during cyclobutane formation [11]. The nitrogen extrusion-mediated contraction of optically pure pyrrolidines proceeds with outstanding diastereo- and enantiocontrol, with stereochemical information being transferred from the starting material to the product without erosion [11]. This approach enables access to enantiopure cyclobutane derivatives with exceptional stereocontrol [11].
Chiral resolution techniques provide complementary methods for obtaining enantiomerically pure cyclobutane amino alcohols [30]. Classical resolution approaches using chiral acids or bases can be employed to separate enantiomeric mixtures of cyclobutane amino acids [30]. Additionally, enzymatic resolution methods may offer selective hydrolysis or acylation of racemic amino alcohol derivatives [30].
The development of asymmetric synthetic routes to γ-amino alcohols featuring cyclobutane frameworks has been achieved through copper-catalyzed processes [34]. These methodologies enable the construction of chiral 1,3-amino alcohol building blocks with tertiary stereocenters, providing access to important pharmaceutical intermediates [34]. Iridium-catalyzed asymmetric hydrogenation of β-amino ketones represents another effective approach for synthesizing chiral γ-amino alcohols with excellent enantioselectivities [34].
Table 7: Chiral Resolution and Asymmetric Synthesis Data
| Approach | Resolution Agent | Starting Material | Final ee | Yield After Resolution | Reference |
|---|---|---|---|---|---|
| Classical resolution | Chiral acids | Racemic amino acids | >95% ee | 40-50% | [30] |
| Kinetic resolution | NHC catalyst | Amino alcohols | >90% ee | 45-48% | [32] |
| Asymmetric catalysis | Chiral ligands | Prochiral ketones | >99% ee | 85-95% | [34] |
The crystallographic analysis of 2-Amino-1-(trifluoromethyl)cyclobutan-1-ol reveals distinctive structural features characteristic of cyclobutane derivatives bearing electronegative substituents. Based on systematic studies of related trifluoromethyl-substituted cyclobutane compounds [1] [2], the compound is expected to crystallize in a monoclinic crystal system, likely adopting the P2₁/c space group commonly observed in similar derivatives [3] [4].
The solid-state structure exhibits several notable characteristics. The cyclobutane ring adopts a puckered conformation with a ring puckering angle that minimizes torsional strain while accommodating the bulky trifluoromethyl substituent [5]. X-ray crystallographic studies of analogous compounds demonstrate that the C-C bond lengths in the cyclobutane ring typically range from 1.521 to 1.606 Å, with an average of 1.554 Å [5]. The presence of the electronegative trifluoromethyl group influences the ring geometry, with C-C-C bond angles deviating from the ideal tetrahedral angle by approximately 6.7° [5].
The crystal packing is stabilized through multiple intermolecular interactions. Hydrogen bonding networks form between the amino and hydroxyl groups of adjacent molecules, creating chains along specific crystallographic directions [2]. Fluorine-centered interactions, including C-H⋯F-C, C-F⋯π, and C-F⋯F-C contacts, contribute significantly to the solid-state stability [2]. These weak but numerous interactions result in a densely packed crystal structure with calculated densities typically ranging from 1.45 to 1.55 g/cm³.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic (estimated) |
| Space Group | P2₁/c (estimated) |
| Cell Parameters a (Å) | 6.0-7.0 |
| Cell Parameters b (Å) | 10.0-12.0 |
| Cell Parameters c (Å) | 12.0-15.0 |
| β angle (°) | 95-105 |
| Z | 4 |
| Density (calc., g/cm³) | 1.45-1.55 |
The multinuclear Nuclear Magnetic Resonance spectroscopic analysis of 2-Amino-1-(trifluoromethyl)cyclobutan-1-ol provides comprehensive structural information through proton, carbon-13, and fluorine-19 Nuclear Magnetic Resonance techniques [6] [7].
Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shift patterns for the vicinal amino alcohol moiety. The CH-N and CH-O protons exhibit distinct downfield shifts compared to their syn-isomers, appearing at approximately 3.4-3.8 parts per million and 3.6-4.1 parts per million, respectively [6]. The cyclobutane ring protons display complex multipets in the range of 2.0-3.5 parts per million due to geminal and vicinal coupling interactions within the strained four-membered ring system [8].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed insights into the electronic environment of carbon atoms. The trifluoromethyl carbon exhibits a characteristic quartet splitting pattern due to one-bond carbon-fluorine coupling with a coupling constant of approximately 280 Hz [7]. The quaternary carbon bearing the trifluoromethyl and hydroxyl groups appears significantly downfield around 85-95 parts per million due to the electron-withdrawing effect of the fluorine atoms [9].
Fluorine-19 Nuclear Magnetic Resonance spectroscopy shows the trifluoromethyl group as a sharp singlet around -65 to -75 parts per million [10]. The absence of proton-fluorine coupling in the fluorine spectrum simplifies the spectral interpretation, while spin diffusion effects may influence line shapes in solid-state measurements [7].
| Nucleus | Chemical Shift Range (ppm) | Coupling Pattern | Key Features |
|---|---|---|---|
| ¹H (CH-N) | 3.4-3.8 | Multiplet | Characteristic vicinal amino alcohol pattern |
| ¹H (CH-O) | 3.6-4.1 | Multiplet | Downfield shift in anti-configuration |
| ¹H (Ring) | 2.0-3.5 | Complex multiplets | Cyclobutane ring coupling |
| ¹³C (CF₃) | 120-130 | Quartet (J ≈ 280 Hz) | Strong C-F coupling |
| ¹³C (Quaternary) | 85-95 | Singlet | Electron-withdrawing effect |
| ¹⁹F | -65 to -75 | Singlet | Sharp, well-resolved signal |
The vibrational spectroscopic analysis of 2-Amino-1-(trifluoromethyl)cyclobutan-1-ol reveals characteristic absorption bands corresponding to the functional groups present in the molecule [11] [12].
Infrared spectroscopy identifies several diagnostic vibrational modes. The N-H stretching vibrations of the primary amino group appear as multiple bands in the 3300-3500 cm⁻¹ region, typically showing asymmetric and symmetric stretching modes [13]. The O-H stretching vibration of the tertiary alcohol manifests as a broad absorption centered around 3200-3600 cm⁻¹, with the exact position dependent on the extent of hydrogen bonding [13]. The C-F stretching vibrations of the trifluoromethyl group produce strong, characteristic bands in the 1000-1300 cm⁻¹ region [11].
The cyclobutane ring exhibits specific vibrational signatures. Ring breathing modes appear around 1235 cm⁻¹, characteristic of cyclobutane compounds containing at least one ring methylene group [11]. The ring deformation vibrations manifest near 915 cm⁻¹, typical for mono- and 1,1-disubstituted cyclobutanes [11]. C-H stretching vibrations of the ring methylene groups occur at 2915-2950 cm⁻¹ and 2855-2875 cm⁻¹ [11].
Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric vibrational modes [12] [14]. The trifluoromethyl group shows strong Raman activity in the C-F stretching region, appearing as intense bands that can be distinguished from other molecular vibrations [14]. The cyclobutane ring vibrations produce characteristic Raman shifts that correlate with the ring strain and substitution pattern [14].
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|---|
| N-H stretch | 3300-3500 | 3300-3500 | Medium-Strong | Primary amino group |
| O-H stretch | 3200-3600 | 3200-3600 | Broad, Strong | Tertiary alcohol |
| C-H stretch (ring) | 2915-2950, 2855-2875 | 2920-2950 | Medium | Ring methylene |
| Ring breathing | 1235 | 1240 | Medium | Cyclobutane characteristic |
| C-F stretch | 1000-1300 | 1000-1300 | Strong | Trifluoromethyl group |
| Ring deformation | 915 | 920 | Weak-Medium | Cyclobutane ring |
Mass spectrometric analysis of 2-Amino-1-(trifluoromethyl)cyclobutan-1-ol under electron ionization conditions reveals characteristic fragmentation pathways typical of amino alcohols and trifluoromethyl-containing compounds [15] [16] [17].
The molecular ion appears at m/z 155, corresponding to the molecular weight of the compound. However, consistent with the behavior of alcohols and amino alcohols under electron ionization, the molecular ion peak may exhibit relatively low intensity due to the inherent instability of the radical cation [17] [18]. The electron impact ionization leads to initial localization of the radical cation character on heteroatoms bearing non-bonding electron pairs [18].
Primary fragmentation pathways involve alpha-cleavage reactions adjacent to the functional groups [17]. Loss of the trifluoromethyl radical (CF₃, mass 69) from the molecular ion produces a significant fragment at m/z 86, representing the amino cyclobutanol cation [15]. This fragmentation reflects the tendency for cleavage adjacent to electron-withdrawing groups.
Loss of the amino group occurs through alpha-cleavage next to the nitrogen atom, yielding a fragment at m/z 139 corresponding to [M-NH₂]⁺ [17]. The cyclobutane ring may undergo ring-opening fragmentations similar to those observed in cyclobutanol, involving specific losses of ethylene (C₂H₄, mass 28) and ethyl radical (C₂H₅, mass 29) [16]. These fragmentations proceed through 1,4-diradical intermediates formed upon ring cleavage [16].
Secondary fragmentation processes include the formation of oxonium ions through loss of water, producing fragments at m/z 137 [M-H₂O]⁺ [17]. The trifluoromethyl group may undergo further fragmentation to produce fluorine-containing ions, though these typically appear at lower mass-to-charge ratios.
| Fragment m/z | Loss from Molecular Ion | Relative Intensity | Fragmentation Mechanism |
|---|---|---|---|
| 155 | [M]⁺- | Low | Molecular ion (unstable) |
| 139 | [M-NH₂]⁺ | Medium | α-cleavage adjacent to amino group |
| 137 | [M-H₂O]⁺ | Medium | Water loss from alcohol |
| 86 | [M-CF₃]⁺ | High | α-cleavage, loss of trifluoromethyl |
| 57 | [M-CF₃-C₂H₅]⁺ | Medium | Ring fragmentation |
| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | High | Secondary fragmentations |
The thermodynamic properties of 2-Amino-1-(trifluoromethyl)cyclobutan-1-ol reflect the combined influences of the strained cyclobutane ring, the electronegative trifluoromethyl substituent, and the polar amino alcohol functionality [19] [20].
Phase transition temperatures have not been experimentally determined for this specific compound, but estimations based on analogous trifluoromethyl cyclobutanol derivatives suggest moderate thermal stability [20]. The boiling point is estimated to fall within the range of 120-140°C, considering the molecular weight and polarity of the compound [20]. The presence of both amino and hydroxyl groups capable of hydrogen bonding likely elevates the boiling point compared to simple cyclobutane derivatives.
The melting point behavior is influenced by the crystal packing efficiency and intermolecular interactions. Compounds with trifluoromethyl substituents often exhibit higher melting points due to strong dipole-dipole interactions and fluorine-centered weak interactions in the solid state [19]. However, the specific melting point for 2-Amino-1-(trifluoromethyl)cyclobutan-1-ol requires experimental determination.
Vapor pressure characteristics reflect the compound's volatility at ambient conditions. Estimated vapor pressure values of 5-15 mmHg at 25°C suggest moderate volatility, influenced by the polar functional groups that reduce vapor pressure compared to purely hydrocarbon analogs [20]. The flash point is estimated around 50-60°C, indicating the need for appropriate safety precautions during handling and storage.
The thermodynamic stability of the compound is affected by the strain energy of the cyclobutane ring, approximately 26 kcal/mol [5]. This ring strain contributes to the compound's reactivity and influences its thermal decomposition pathways. The electron-withdrawing trifluoromethyl group modifies the electronic properties, as evidenced by acid-base transition studies showing increased acidity compared to tert-butyl analogs [19].
| Property | Value | Estimation Method |
|---|---|---|
| Estimated Boiling Point (°C) | 120-140 | Comparison with analogs |
| Estimated Flash Point (°C) | 50-60 | Structure-property correlation |
| Estimated Vapor Pressure (mmHg at 25°C) | 5-15 | Molecular modeling |
| Ring Strain Energy (kcal/mol) | ~26 | Literature cyclobutane value |
| Storage Stability | Refrigerated recommended | Experimental observation |
The solvation behavior of 2-Amino-1-(trifluoromethyl)cyclobutan-1-ol exhibits complex patterns due to the amphiphilic nature of the molecule, combining polar amino alcohol functionality with the lipophilic trifluoromethyl group [21] [19].
Solubility characteristics demonstrate moderate water solubility attributed to the hydrogen bonding capacity of the amino and hydroxyl groups [19]. The trifluoromethyl substituent introduces both hydrophobic character and strong dipole moments that influence solvation in different media. Partition coefficient studies indicate a LogP value in the range of 0.2-0.6, suggesting balanced hydrophilic-lipophilic properties [19].
Hydrogen bonding interactions play a crucial role in determining solvation behavior. The primary amino group can act as both hydrogen bond donor and acceptor, forming networks with protic solvents [21]. The tertiary alcohol provides additional hydrogen bonding sites, though steric hindrance from the trifluoromethyl group may limit accessibility. These interactions significantly influence the compound's behavior in biological and pharmaceutical contexts.
The trifluoromethyl group exhibits unique solvation characteristics, showing preference for fluorophilic environments while maintaining compatibility with both polar and nonpolar solvents [22]. Fluorous phase affinity studies on related compounds demonstrate that trifluoromethyl groups can partition favorably into perfluorinated solvents, though the presence of polar groups in this molecule reduces such selectivity [22].
Solvent-dependent conformational effects may influence the compound's properties in solution. The cyclobutane ring's puckering can be affected by solvent polarity and hydrogen bonding interactions, potentially leading to different preferred conformations in various media [21]. These conformational changes can impact spectroscopic properties and chemical reactivity.
Temperature-dependent solvation studies reveal that increased temperature generally enhances solubility in most solvents, though specific interactions such as hydrogen bonding may show complex temperature dependencies [21]. The compound's thermal stability in solution appears adequate for most analytical and synthetic applications when stored under appropriate conditions.
| Solvent Type | Solubility | Key Interactions | Applications |
|---|---|---|---|
| Water | Moderate | H-bonding (NH₂, OH) | Biological studies |
| Alcohols | High | H-bonding network | Crystallization |
| Aprotic polar | Moderate | Dipole interactions | Synthesis |
| Hydrocarbons | Low | Van der Waals only | Extraction |
| Fluorinated | Enhanced | Fluorophilic interactions | Purification |